2-Hydroxy-4-(4-methylsulfonylphenyl)pyridine
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Overview
Description
2-Hydroxy-4-(4-methylsulfonylphenyl)pyridine is a chemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.29 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a hydroxy group at the 2-position and a 4-methylsulfonylphenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(4-methylsulfonylphenyl)pyridine typically involves the reaction of 4-methylsulfonylphenylboronic acid with 2-chloropyridine in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an organic solvent such as toluene or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the coupling reaction. The reaction mixture is heated to reflux temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to improve efficiency and yield . The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(4-methylsulfonylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(4-methylsulfonylphenyl)pyridine involves its interaction with specific molecular targets and pathways . For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By binding to the active site of COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Comparison with Similar Compounds
2-Hydroxy-4-(4-methylsulfonylphenyl)pyridine can be compared with other similar compounds, such as:
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
2-(4-Sulfamoylphenyl)pyrimidine: Exhibits COX-2 inhibitory activity.
4-(Methylsulfonyl)phenyl derivatives: Various derivatives have been synthesized and evaluated for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
4-(4-methylsulfonylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-17(15,16)11-4-2-9(3-5-11)10-6-7-13-12(14)8-10/h2-8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAWGQHGLHGERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683117 |
Source
|
Record name | 4-[4-(Methanesulfonyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-79-8 |
Source
|
Record name | 4-[4-(Methanesulfonyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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